Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S2/c1-2-31-25(30)19-15-10-7-8-12-18(15)32-24(19)28-22(29)21-20(26)16-13-14-9-5-3-4-6-11-17(14)27-23(16)33-21/h13H,2-12,26H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSGFRFQCGSZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C5CCCCCCC5=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.
- Molecular Formula : C₁₄H₂₁N₃O₂S
- Molecular Weight : 267.39 g/mol
- CAS Number : 438230-65-0
Research indicates that compounds related to this structure may exhibit a variety of mechanisms impacting biological systems:
- Antiproliferative Activity : Several studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .
- Inhibition of Key Enzymes : Some thienopyrimidine derivatives act as inhibitors of thymidylate synthase and epidermal growth factor receptor (EGFR) tyrosine kinase . This inhibition is crucial for the development of anticancer therapies as it disrupts the proliferation of cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 9.1 | |
| Antiproliferative | MDA-MB-231 | 28.0 | |
| Cytotoxicity | BALB 3T3 | >4000 | |
| EGFR Inhibition | Various | 1.83 ng/mL |
Case Studies
- Study on Anticancer Properties : A study conducted by Walid Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that compounds with structural similarities to this compound exhibited promising anticancer activity .
- Cytotoxicity and Mechanistic Studies : Another investigation focused on the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives revealed that these compounds could induce apoptosis in cancer cells via various pathways including mitochondrial disruption and reactive oxygen species (ROS) generation .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure includes multiple heterocycles and functional groups that are known to enhance biological activity. Research indicates that similar compounds demonstrate various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal properties. The presence of the thieno and benzothiophene moieties is associated with enhanced interactions with biological targets .
- Anti-inflammatory Properties : Some compounds structurally related to ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have shown promising anti-inflammatory effects in vitro. For instance, compounds derived from similar frameworks have been tested against inflammation markers with positive results .
Synthesis and Structural Variability
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The synthetic pathways often include:
- Multi-component Reactions : Utilizing cycloheptanone or similar cyclic ketones along with amines and carbonyl compounds to form the core structure.
- Functional Group Modifications : Post-synthetic modifications can introduce diverse substituents that may enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
